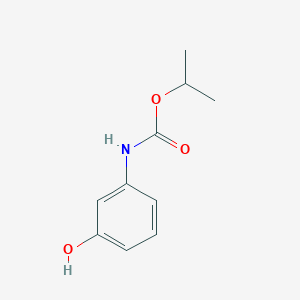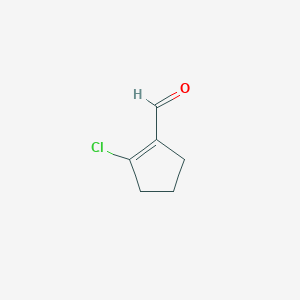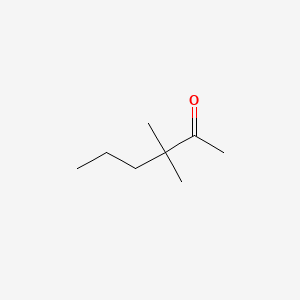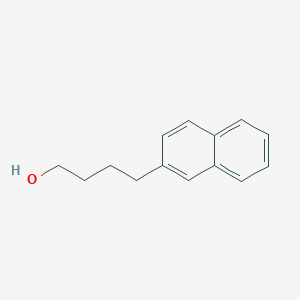
2-Naphthalenebutanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Naphthalenebutanol involves several methods. One method involves the reaction of 2-naphthol with lithium aluminium tetrahydride in diethyl ether . Another method involves the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate .Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene core (two fused benzene rings) with a butanol group attached .Chemical Reactions Analysis
This compound can participate in various organic reactions due to its electron-rich aromatic framework and multiple reactive sites . It has been used in the synthesis of diverse N/O-containing heterocyclic compounds through multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.071g/cm3 and a boiling point of 365.7ºC at 760mmHg .Applications De Recherche Scientifique
Pollution Treatment
One key application of 2-Naphthalenebutanol derivatives is in the treatment of pollution. A study by Shao et al. (2016) demonstrated the use of solvent extraction to remove naphthalene-2-ol, a pollutant in dye wastewater, achieving high extraction efficiency. This highlights its potential in environmental remediation efforts, especially in water treatment processes (Shao et al., 2016).
Medical Research
In the field of medical research, this compound derivatives have been investigated for their potential in various applications. For instance, Basuli et al. (2012) explored a small molecule derivative for its potential in molecular imaging and monitoring antiapoptotic drug treatments, highlighting its utility in medical diagnostics and therapeutic monitoring (Basuli et al., 2012).
Material Science
In material science, naphthalene derivatives have been utilized in the development of new materials. Bhosale et al. (2008) reviewed the use of naphthalene diimides in the fields of conducting thin films and molecular sensors, demonstrating their importance in the development of advanced materials and technologies (Bhosale et al., 2008).
Environmental Research
In environmental research, the biodegradation of naphthalene and its derivatives has been a subject of study. Liu et al. (1995) examined the bioavailability and biodegradation of micelle-solubilized naphthalene by naphthalene-degrading microorganisms, contributing to our understanding of environmental remediation and pollutant degradation processes (Liu et al., 1995).
Analytical Chemistry
In analytical chemistry, the determination of naphthalene derivatives in biological samples has been explored. A study by Shin and Lim (2011) developed a method for determining 2-naphthol in human urine, showcasing the compound's relevance in analytical and diagnostic applications (Shin & Lim, 2011).
Orientations Futures
The future directions of 2-Naphthalenebutanol and similar compounds could involve further exploration of their synthetic utility for the construction of diverse biologically relevant heterocycles . The development of new multicomponent strategies complying with the Green Chemistry principles could also be a future direction .
Propriétés
IUPAC Name |
4-naphthalen-2-ylbutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O/c15-10-4-3-5-12-8-9-13-6-1-2-7-14(13)11-12/h1-2,6-9,11,15H,3-5,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFPOCQNXGQTIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60281272 | |
| Record name | 2-Naphthalenebutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2657-44-5 | |
| Record name | 2-Naphthalenebutanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenebutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Pyrido[3,2-g]quinoline](/img/structure/B3050440.png)
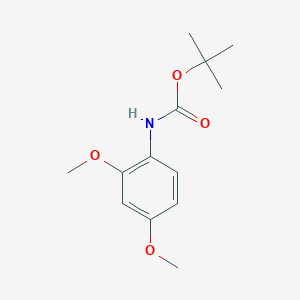

![3-Pyrrolidinol, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (3R,5S)-](/img/structure/B3050448.png)

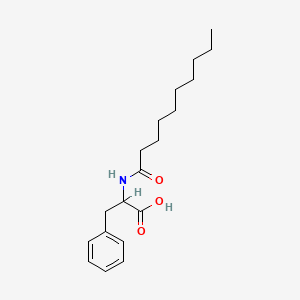
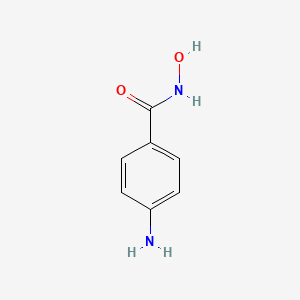
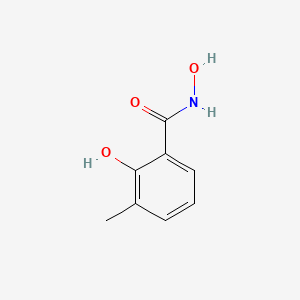
![2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine](/img/structure/B3050454.png)
